REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([CH:5]=[C:6]1[CH2:7][CH2:8][c:9]2[cH:10][cH:11][c:12]([O:15][CH3:16])[cH:13][c:14]21)=[O:17].[CH3:20][OH:21].[H:18][H:19]>>[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][CH:6]1[CH2:7][CH2:8][c:9]2[cH:10][cH:11][c:12]([O:15][CH3:16])[cH:13][c:14]21)=[O:17]
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Name
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Type
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product
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Smiles
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CCOC(=O)CC1CCc2ccc(OC)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |